molecular formula C13H18N2O2 B4234428 N-isopropyl-4-(propionylamino)benzamide

N-isopropyl-4-(propionylamino)benzamide

Cat. No.: B4234428
M. Wt: 234.29 g/mol
InChI Key: RZHIUYHSWYMOBN-UHFFFAOYSA-N
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Description

N-Isopropyl-4-(propionylamino)benzamide is a benzamide derivative characterized by an isopropyl group attached to the amide nitrogen and a propionylamino substituent at the para position of the benzene ring. Benzamides are widely studied for their pharmacological and material science applications, with substituents critically influencing their physicochemical properties and reactivity .

Properties

IUPAC Name

4-(propanoylamino)-N-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-4-12(16)15-11-7-5-10(6-8-11)13(17)14-9(2)3/h5-9H,4H2,1-3H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZHIUYHSWYMOBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparison with Similar Benzamide Derivatives

The compound shares structural homology with multiple benzamide analogs, differing primarily in substituent groups on the benzene ring or amide nitrogen. Key comparisons include:

Compound Name Substituents (Benzene Ring) Amide Nitrogen Group Molecular Weight Melting Point (°C) Yield (%) Synthesis Method
N-Isopropyl-4-(propionylamino)benzamide* 4-propionylamino Isopropyl ~262.3† N/A N/A Likely amide coupling or alkylation
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) 3,4-dimethoxy 2-(3,4-dimethoxyphenyl)ethyl 313.37 90 80 Benzoyl chloride + phenethylamine
2-Hydroxy-N-[2-(3,4-methoxyphenyl)ethyl]benzamide (Rip-D) 2-hydroxy, 3,4-dimethoxy 2-(3,4-methoxyphenyl)ethyl 329.36 96 34 Methyl salicylate + phenethylamine
4-(Propionylamino)-N,N-dipropylbenzamide 4-propionylamino N,N-dipropyl 276.37 N/A N/A Not specified
N-Isopropyl-4-(phenylethynyl)benzamide (1i) 4-phenylethynyl Isopropyl 293.37 N/A N/A Sonogashira coupling
N-Isopropyl-4-(piperidin-4-ylmethoxy)benzamide hydrochloride 4-piperidinylmethoxy Isopropyl 312.84 N/A N/A Multi-step synthesis (discontinued)

*Hypothetical values based on structural analogs. †Calculated using formula C₁₃H₁₈N₂O₂.

Key Observations:

Physicochemical Properties

  • Melting Points: Methoxy- and hydroxy-substituted benzamides (Rip-B, Rip-D) exhibit higher melting points (90–96°C) , likely due to intermolecular hydrogen bonding. The target compound’s propionylamino group may similarly enhance crystallinity.
  • Molecular Weight: The target compound (~262.3 g/mol) is lighter than piperidine derivatives (312.84 g/mol ) but heavier than dipropyl analogs (276.37 g/mol ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-isopropyl-4-(propionylamino)benzamide
Reactant of Route 2
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N-isopropyl-4-(propionylamino)benzamide

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